![molecular formula C13H17N3 B11771033 N-Benzyl-1-(1H-imidazol-2-yl)propan-1-amine](/img/structure/B11771033.png)
N-Benzyl-1-(1H-imidazol-2-yl)propan-1-amine
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Overview
Description
N-Benzyl-1-(1H-imidazol-2-yl)propan-1-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(1H-imidazol-2-yl)propan-1-amine typically involves the reaction of benzylamine with 2-bromo-1-(1H-imidazol-2-yl)propane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(1H-imidazol-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced amine derivatives, and various substituted imidazole compounds .
Scientific Research Applications
Anticancer Activity
N-Benzyl-1-(1H-imidazol-2-yl)propan-1-amine derivatives have been studied for their anticancer properties. Research indicates that imidazole-based compounds can act as inhibitors of kinesin spindle protein (KSP), which is implicated in cancer cell proliferation. For instance, derivatives of this compound have shown promise in modulating KSP activity, potentially leading to effective cancer treatments .
Melanocortin Receptor Agonism
The compound has been investigated for its role as a melanocortin-1 receptor (MC1R) agonist. MC1R is significant in regulating skin pigmentation and has anti-inflammatory properties. A study reported the discovery of N-(1-benzyl-1H-imidazol-2-yl)amide derivatives that demonstrated good agonistic activity at MC1R, suggesting therapeutic potential for conditions like erythropoietic protoporphyria .
Antimicrobial Properties
This compound and its derivatives have been assessed for antimicrobial activity. Research has shown that imidazole derivatives exhibit significant antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The structure's ability to interact with microbial enzymes makes it a candidate for developing new antibiotics.
Antitubercular Effects
The compound's analogs have been evaluated for antitubercular activity against Mycobacterium tuberculosis. Studies indicated that certain derivatives exhibited potent inhibitory actions on critical mycobacterial enzymes, showcasing their potential as therapeutic agents against tuberculosis .
Synthesis and Structural Studies
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Techniques such as NMR spectroscopy and X-ray diffraction are commonly employed to characterize the synthesized compounds, ensuring their structural integrity and confirming their biological activities .
Case Study: KSP Inhibition
A notable case study involved the synthesis of N-(1-benzyl-4-phenyl-1H-imidazol-2-yl)-derivatives aimed at inhibiting KSP activity. The results showed that these compounds effectively reduced cell proliferation in cancer models, indicating their potential as chemotherapeutic agents .
Case Study: MC1R Agonists
Another study focused on the development of orally bioavailable small molecules targeting MC1R, leading to the identification of several promising candidates based on the N-benzyl imidazole scaffold. These compounds exhibited enhanced metabolic stability and significant agonistic activity, paving the way for future clinical applications .
Data Tables
Mechanism of Action
The mechanism of action of N-Benzyl-1-(1H-imidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole moiety can bind to metal ions and enzymes, modulating their activity. This compound can also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzylimidazole: Similar structure but lacks the propan-1-amine group.
2-Phenylimidazole: Contains a phenyl group instead of a benzyl group.
1-(2-Aminoethyl)imidazole: Contains an aminoethyl group instead of a benzyl group.
Uniqueness
N-Benzyl-1-(1H-imidazol-2-yl)propan-1-amine is unique due to its specific combination of a benzyl group, an imidazole ring, and a propan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Biological Activity
N-Benzyl-1-(1H-imidazol-2-yl)propan-1-amine, a compound characterized by its imidazole structure, has garnered attention for its diverse biological activities, particularly in the realms of cancer treatment and neuropharmacology. This article presents a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C12H16N3 and a molecular weight of approximately 204.28 g/mol. Its structure includes a five-membered imidazole ring attached to a propan-1-amine group, which contributes to its pharmacological properties. The imidazole moiety is known for its versatility in biological applications due to its ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆N₃ |
Molecular Weight | 204.28 g/mol |
Structure | ![Structure](https://pubchem.ncbi.nlm.nih.gov/compound/N-benzyl -1- propan -2 -yl- 1H-benzimidazol -2 -amine) |
Target Interactions
This compound functions primarily through interactions with various receptors and enzymes:
- Enzyme Modulation : The compound has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism pathways. This interaction can lead to either inhibition or activation of these enzymes, affecting the pharmacokinetics of co-administered drugs .
- Signal Transduction Pathways : It modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cellular responses to external stimuli. This modulation can lead to altered gene expression and cellular function .
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent .
Anti-Cancer Properties
The anti-cancer activity of this compound has been highlighted in several studies:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells . For instance, one study reported that it was particularly effective against U87MG cells, which are known for their resistance to conventional therapies .
Neuropharmacological Effects
The compound also shows promise in neuropharmacology:
- Receptor Agonism : N-Benzyl derivatives have been investigated for their ability to act as agonists at the melanocortin-1 receptor (MC1R), which plays a role in skin homeostasis and anti-inflammatory responses . This suggests potential applications in treating conditions related to skin inflammation and pigmentation disorders.
Case Studies
Several case studies have documented the effects of this compound:
Study 1: Anti-Cancer Activity
In a study evaluating the efficacy of various imidazole derivatives, this compound was found to significantly reduce cell viability in glioblastoma cells compared to control groups, with IC50 values indicating potent anti-tumor activity .
Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that it effectively reduced markers of oxidative stress and apoptosis in neuronal cell cultures .
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-benzyl-1-(1H-imidazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C13H17N3/c1-2-12(13-14-8-9-15-13)16-10-11-6-4-3-5-7-11/h3-9,12,16H,2,10H2,1H3,(H,14,15) |
InChI Key |
BBZYYFBNNJLIGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CN1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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